molecular formula C8H9BrClF2NO B1522760 [5-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride CAS No. 1235441-60-7

[5-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride

Cat. No. B1522760
CAS RN: 1235441-60-7
M. Wt: 288.52 g/mol
InChI Key: AAPPLXNVVIATPD-UHFFFAOYSA-N
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Description

“[5-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1432681-22-5 . It has a molecular weight of 288.52 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrF2NO.ClH/c9-6-3-1-2-5(4-12)7(6)13-8(10)11;/h1-3,8H,4,12H2;1H . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Chemical Properties

  • Brominated compounds, including similar structures, have been studied for their synthesis methods and chemical properties. For example, studies on the metabolism of psychoactive phenethylamines in rats identified metabolites after administration, suggesting pathways operative in metabolism involving deamination and demethylation processes (Kanamori et al., 2002).
  • Research into the antioxidant properties of brominated derivatives synthesized from reactions like bromination and demethylation has shown that these compounds exhibit effective antioxidant power, indicating potential for use in protecting against oxidative stress (Çetinkaya et al., 2012).

Potential Applications in Material Science and Organic Chemistry

  • Brominated trihalomethylenones have been explored as versatile precursors for the synthesis of various organic compounds, demonstrating the utility of brominated materials in synthesizing complex molecules (Martins et al., 2013).
  • Another study synthesized 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with antiviral activity, highlighting the potential therapeutic applications of brominated compounds in antiviral drug development (Hocková et al., 2003).

Antimicrobial and Antiviral Research

  • The antimicrobial activity of novel pyrimidine derivatives synthesized from bromo-pyrimidinylsulfanyl compounds was evaluated, suggesting the potential for these brominated compounds in developing new antimicrobial agents (Mallikarjunaswamy et al., 2017).

Luminescent and Photoluminescent Materials

  • Brominated compounds have also been investigated for their luminescent properties, which could be applied in creating materials for photoluminescence, a field relevant to creating advanced materials for electronics and photonics (Brick et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[5-bromo-2-(difluoromethoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2NO.ClH/c9-6-1-2-7(13-8(10)11)5(3-6)4-12;/h1-3,8H,4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPPLXNVVIATPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CN)OC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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